molecular formula C15H14N2O3S B2551647 N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-1,3-benzothiazole-2-carboxamide CAS No. 1226450-44-7

N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-1,3-benzothiazole-2-carboxamide

Cat. No.: B2551647
CAS No.: 1226450-44-7
M. Wt: 302.35
InChI Key: BJXQJYGQBARLKI-UHFFFAOYSA-N
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Description

N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-1,3-benzothiazole-2-carboxamide is a complex organic compound that features a benzothiazole ring fused with a furan derivative

Scientific Research Applications

N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-1,3-benzothiazole-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

Safety and Hazards

The safety and hazards associated with a compound depend on its physical, chemical, and toxicological properties. Unfortunately, the specific safety and hazards for this compound are not available in the searched resources .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-1,3-benzothiazole-2-carboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the benzothiazole ring, followed by the introduction of the furan moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For instance, the use of dimethylformamide (DMF) as a solvent and a catalyst like tetrabutylammonium iodide can facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-1,3-benzothiazole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the furan ring can yield a tetrahydrofuran derivative .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-1,3-benzothiazole-2-carboxamide
  • N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-1,3-benzothiazole-2-carboxylate
  • N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-1,3-benzothiazole-2-thioamide

Uniqueness

This compound stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity.

Properties

IUPAC Name

N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S/c1-9-6-7-12(20-9)11(18)8-16-14(19)15-17-10-4-2-3-5-13(10)21-15/h2-7,11,18H,8H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJXQJYGQBARLKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(CNC(=O)C2=NC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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